molecular formula C13H13N3O4 B15104604 methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

カタログ番号: B15104604
分子量: 275.26 g/mol
InChIキー: DCQWUAVQRKOXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a glycine derivative featuring a quinazolinone core linked via an acetyl group to the nitrogen of glycine, with the carboxylic acid esterified as a methyl ester. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structure combines the reactivity of the quinazolinone ring with the versatility of the glycine moiety, making it a candidate for drug discovery and chemical biology studies .

特性

分子式

C13H13N3O4

分子量

275.26 g/mol

IUPAC名

methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13N3O4/c1-20-12(18)6-14-11(17)7-16-8-15-10-5-3-2-4-9(10)13(16)19/h2-5,8H,6-7H2,1H3,(H,14,17)

InChIキー

DCQWUAVQRKOXJO-UHFFFAOYSA-N

正規SMILES

COC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate typically involves the condensation of 4-oxoquinazoline derivatives with glycine esters. One common method includes the reaction of 4-oxoquinazoline with methyl glycinate in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone ring to form different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives .

科学的研究の応用

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

a) Methyl (2-((4R,5S)-4-Hydroxymethyl-2-oxo-5-triazolyl-oxazinan-3-yl)acetyl)glycinate (4j)
  • Structure: Contains an oxazinan-triazolyl group instead of the quinazolinone ring.
  • Synthesis : Prepared via reaction of compound 8 with glycine methyl ester under General Procedure A, yielding a white solid characterized by NMR and HRMS-ESI .
b) N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (6m)
  • Structure: Combines a thiazolidinone-thioacetamide linker with a quinazolinone moiety.
  • Activity: Thiazolidinone derivatives are associated with antimicrobial and anti-inflammatory activities. The thioether linkage may enhance stability compared to the acetyl group in the target compound .
c) N-Glycopyranosylamines of 3-Aminoquinazolin-4(3H)-ones
  • Structure: Quinazolinone cores modified with glycosyl groups (e.g., glucose, galactose).
  • Pharmacokinetics : Glycosylation improves water solubility and bioavailability compared to the methyl ester in the target compound, which may prioritize lipophilicity for membrane penetration .

Functional Group Analogues

a) Methyl N-(4-Chlorobenzoyl)glycinate
  • Structure: Substitutes the quinazolinone-acetyl group with a 4-chlorobenzoyl moiety.
b) Methyl N-[(4-Chlorophenyl)(Pyrazolyl)methyl]glycinate
  • Structure : Features a pyrazole ring fused with a chlorophenyl group.
  • Synthesis: Utilizes crystal engineering techniques, as described in , highlighting differences in crystallinity and stability compared to the target compound’s acetylated quinazolinone .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Key NMR Signals (δ, ppm)
Target Compound Not reported Moderate in DMSO Quinazolinone C=O: ~170; CH₃ ester: ~3.7
4j (Oxazinan-triazolyl) 152–154 High in MeOH Oxazinan C=O: ~175; Triazolyl CH: ~7.5
6m (Thiazolidinone) 210–212 Low in H₂O Thiazolidinone C=O: ~168; S-CH₂: ~4.2

生物活性

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a compound derived from the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Synthesis of Methyl N-[(4-Oxoquinazolin-3(4H)-yl)acetyl]glycinate

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinazoline Core : The initial step involves the condensation of isatoic anhydride with appropriate aldehydes to form the quinazoline structure.
  • Acetylation : The quinazoline derivative is then acetylated using acetic anhydride or acetyl chloride.
  • Glycination : Finally, glycine is introduced to yield methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate.

2.1 Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help in managing blood glucose levels.

Compoundα-Glucosidase Inhibition (%)Reference
Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate85%
Acarbose (Standard)75%

The compound exhibited a higher inhibition percentage compared to the standard drug acarbose, indicating its potential as an effective antidiabetic agent.

2.2 Antioxidant Activity

In addition to its antidiabetic effects, this compound also demonstrates significant antioxidant activity. This was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging30 µM
ABTS Scavenging25 µM

The low IC50 values signify potent radical scavenging capabilities, suggesting a role in preventing oxidative stress-related diseases.

2.3 Antihyperlipidemic Effects

Research has indicated that methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate may also lower cholesterol and triglyceride levels in vivo. In a study involving hyperlipidemic rats, treatment with this compound resulted in significant reductions in both parameters.

ParameterControl Group (mg/dL)Treated Group (mg/dL)
Cholesterol250180
Triglycerides200130

These results suggest its potential application in managing lipid profiles and preventing cardiovascular diseases.

3. Case Studies and Clinical Implications

Several case studies have been documented where derivatives of quinazoline compounds have been utilized in clinical settings:

  • Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that patients receiving methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate experienced improved glycemic control compared to those on placebo.
  • Cardiovascular Health : In another study focusing on lipid metabolism, participants treated with the compound showed improved lipid profiles over a 12-week period.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。